2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one
Overview
Description
2-(1-Methylimidazol-2-ylthio)-1-(2-methylindolinyl)ethan-1-one is a useful research compound. Its molecular formula is C15H17N3OS and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}indoline is 287.10923335 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Research highlights the use of related imidazoline compounds as corrosion inhibitors. For example, a study by Cruz et al. (2004) examines the electrochemical behavior of imidazoline and its derivatives as corrosion inhibitors in acid media. This research underscores the importance of the heterocyclic ring's plane geometry and nitrogen atoms in promoting metal surface coordination, which is fundamental in corrosion inhibition applications (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Synthesis of Heterocyclic Derivatives
Another area of interest involves the synthesis of new heterocyclic derivatives using related compounds as intermediates or reactants. For instance, El-zohry et al. (2008) describe the synthesis of spiroheterocyclic derivatives incorporating the imidazo-pyridopyrimidine nucleus, showcasing the compound's utility in generating novel chemical structures with potential biological activities (El-zohry, Mohamed, & Hussein, 2008).
Medicinal Chemistry and Neurodegenerative Diseases
Indole alkaloids and synthetic indole derivatives, including compounds related to 2-methyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}indoline, are noted for their therapeutic significance. Klein et al. (2014) discuss these compounds' multifunctional potential in inhibiting enzymes associated with neurodegenerative diseases, highlighting the importance of the indole scaffold in developing new treatments (Klein, Passos, Moraes, Wakui, Konrath, Nurisso, Carrupt, de Oliveira, Kato, & Henriques, 2014).
Antimicrobial Activity
The synthesis and evaluation of new 1-[(tetrazol-5-yl)methyl] indole derivatives for their antimicrobial activity against various microorganisms demonstrate the compound's potential in addressing infectious diseases. El-Sayed et al. (2011) report potent antibacterial and antifungal activities, underscoring the role of such compounds in developing new antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).
Catalysis and Organic Synthesis
N-Heterocyclic carbene catalysts, including imidazol-2-ylidenes, have been efficient in transesterification and acylation reactions, as discussed by Grasa et al. (2002). These reactions are crucial in organic synthesis, highlighting the compound's relevance in facilitating chemical transformations (Grasa, Kissling, & Nolan, 2002).
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-11-9-12-5-3-4-6-13(12)18(11)14(19)10-20-15-16-7-8-17(15)2/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLQGRJCDUWTBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=NC=CN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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